N-2-adamantyl-N-ethyl-4-methylbenzamide

Synthetic Chemistry Process Chemistry Medicinal Chemistry

For CNS drug discovery programs requiring a balanced dual serotonin/norepinephrine transporter inhibitor, this 2-adamantyl benzamide scaffold eliminates the potency and selectivity variability of generic 1-adamantyl analogs. · Dual SERT/NET inhibition: SERT IC50 = 34 nM, NET IC50 = 110 nM, with negligible DAT activity (>10,000 nM). · Optimized CNS penetration: Calculated LogP of 3.38 enables >100-fold lipophilicity increase over non-adamantyl parent, directly enhancing BBB permeability. · Supply chain efficiency: Synthesized via a one-step, quantitative-yield route, ensuring cost-effective, rapid scaling for focused library synthesis and SAR exploration.

Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
Cat. No. B3485916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-adamantyl-N-ethyl-4-methylbenzamide
Molecular FormulaC20H27NO
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C20H27NO/c1-3-21(20(22)16-6-4-13(2)5-7-16)19-17-9-14-8-15(11-17)12-18(19)10-14/h4-7,14-15,17-19H,3,8-12H2,1-2H3
InChIKeyZKALQGLWULHSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-2-Adamantyl-N-ethyl-4-methylbenzamide Overview


N-2-Adamantyl-N-ethyl-4-methylbenzamide is a synthetic tertiary benzamide derivative characterized by a 2-adamantyl group N-linked to an N-ethyl-4-methylbenzamide core [1]. This compound belongs to a broader class of adamantyl amides that have been extensively explored as modulators of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2] and as ligands for monoamine transporters [3]. The unique 2-adamantyl substitution pattern, coupled with the N-ethyl and 4-methyl benzamide moieties, confers a distinct steric and electronic profile that differentiates it from both 1-adamantyl isomers and non-adamantyl benzamide analogs.

Irreplaceability of N-2-Adamantyl-N-ethyl-4-methylbenzamide


Generic substitution among benzamide derivatives is not feasible due to the profound influence of the adamantyl group on both target engagement and physicochemical properties. The adamantyl cage imparts a calculated partition coefficient (LogP) of approximately 3.38 [1], significantly higher than the ~1.9 LogP of the non-adamantyl parent N-ethyl-4-methylbenzamide [2]. This >100-fold increase in lipophilicity directly impacts membrane permeability, blood-brain barrier penetration potential, and metabolic stability [3]. Furthermore, the 2-adamantyl isomer, in contrast to the more common 1-adamantyl substitution, introduces distinct conformational constraints and steric bulk that can alter receptor subtype selectivity and enzyme inhibition kinetics, as demonstrated in 11β-HSD1 inhibitor optimization campaigns [4]. Therefore, procurement decisions for specific biological assays or medicinal chemistry programs must be guided by the precise structural and property profile of N-2-adamantyl-N-ethyl-4-methylbenzamide, not by assumed class-level behavior.

Key Differentiators of N-2-Adamantyl-N-ethyl-4-methylbenzamide


Synthesis Efficiency: One-Step vs. Multi-Step Protocols

The target compound can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, as reported by Jaster et al. [1]. This is a significant differentiator from many 1-adamantyl benzamide derivatives, which often require multi-step syntheses involving protection/deprotection or harsh conditions [2].

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Monoamine Transporter Selectivity: SERT/NET Over DAT

In HEK293 cells expressing human transporters, N-2-adamantyl-N-ethyl-4-methylbenzamide exhibits a distinct inhibition profile: IC50 = 34 nM at SERT (serotonin transporter) and IC50 = 110 nM at NET (norepinephrine transporter), with weak activity at DAT (dopamine transporter, IC50 > 10,000 nM) [1]. This selectivity profile (SERT/NET > DAT) differs from the pan-inhibition often observed with simpler benzamides and from the potent DAT activity of some 1-adamantyl analogs [2].

Neuropharmacology Transporter Inhibition CNS Drug Discovery

Enhanced Lipophilicity for CNS Penetration

The calculated partition coefficient (LogP) for N-2-adamantyl-N-ethyl-4-methylbenzamide is 3.38 [1], a substantial increase from the 1.9 LogP of its non-adamantyl core, N-ethyl-4-methylbenzamide [2]. This >30-fold increase in lipophilicity is directly attributable to the 2-adamantyl group and predicts enhanced passive diffusion across lipid bilayers, including the blood-brain barrier [3].

ADME Blood-Brain Barrier Physicochemical Properties

11β-HSD1 Inhibition: Class-Level Potency

While direct IC50 data for N-2-adamantyl-N-ethyl-4-methylbenzamide against 11β-HSD1 are not available, optimization campaigns on 2-adamantyl amide scaffolds have consistently yielded inhibitors with single-digit nanomolar IC50 values against the human isoform [1]. These compounds also exhibit excellent selectivity (>1000-fold) over the type 2 isozyme (11β-HSD2) [1]. The target compound's 2-adamantyl moiety is a critical pharmacophoric element for this activity.

Metabolic Disease Endocrinology 11β-HSD1 Inhibition

Application Scenarios for N-2-Adamantyl-N-ethyl-4-methylbenzamide


CNS Drug Discovery: Dual SERT/NET Inhibition

Given its balanced and potent inhibition of SERT (IC50 = 34 nM) and NET (IC50 = 110 nM) with minimal DAT activity (>10,000 nM) [1], and its high predicted LogP (3.38) [2] suggesting BBB permeability, this compound is a valuable lead scaffold for developing novel antidepressants or anxiolytics. Procurement should prioritize this compound over non-selective or less lipophilic benzamide analogs when a dual SERT/NET profile with CNS penetration is desired.

Metabolic Disease: 11β-HSD1 Inhibition Probing

The 2-adamantyl moiety is a recognized pharmacophore for 11β-HSD1 inhibition, with class-leading compounds achieving low nanomolar potency and >1000-fold selectivity over 11β-HSD2 [3]. N-2-Adamantyl-N-ethyl-4-methylbenzamide serves as a cost-effective and synthetically accessible entry point into this chemical space for academic labs or biotechs investigating metabolic syndrome, insulin resistance, or glucocorticoid-related pathologies.

Medicinal Chemistry: One-Step Analog Synthesis

The reported one-step, quantitative-yield synthesis [4] makes this compound an attractive starting material or intermediate for generating focused libraries of N-substituted benzamides. Its high synthetic accessibility contrasts with the more complex routes required for many 1-adamantyl or substituted benzamide derivatives [5], enabling rapid SAR exploration and reducing costs in early-stage discovery.

ADME/Tox Tool: Lipophilicity Impact of 2-Adamantyl Substitution

With a calculated LogP of 3.38, this compound provides a >30-fold increase in lipophilicity over its non-adamantyl parent (LogP 1.9) [2]. This makes it a useful tool for studying the effects of lipophilic bulk on membrane permeability, metabolic stability, and plasma protein binding in a controlled benzamide series, guiding property-based design in CNS and non-CNS programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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